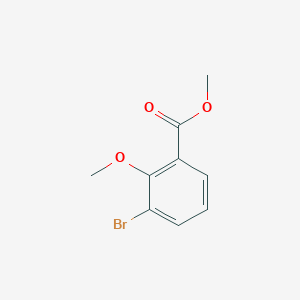

Methyl 3-bromo-2-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRGVTKIFLNUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673196 | |

| Record name | Methyl 3-bromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260806-90-4 | |

| Record name | Methyl 3-bromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Methyl 3-bromo-2-methoxybenzoate

An In-Depth Technical Guide to the Synthesis of Methyl 3-bromo-2-methoxybenzoate

This compound is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its strategic placement of a bromine atom, a methoxy group, and a methyl ester on a benzene ring offers a versatile platform for constructing complex molecular architectures. This trifunctional arrangement allows for selective transformations, making it an invaluable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Researchers leverage the distinct reactivity of each functional group—the bromine for cross-coupling reactions, the ester for amide bond formation or reduction, and the methoxy group as a key electronic and steric directing element—to forge intricate target molecules. This guide provides a comprehensive overview of the primary synthetic routes to this key intermediate, delving into the mechanistic underpinnings, detailed experimental protocols, and the scientific rationale behind procedural choices.

Retrosynthetic Analysis: Core Strategies for Synthesis

The synthesis of this compound can be approached from two principal retrosynthetic pathways. The choice between these routes often depends on the availability of starting materials, desired scale, and considerations regarding regioselectivity and purification.

-

Route A: Esterification. This strategy involves the direct esterification of the corresponding carboxylic acid, 3-bromo-2-methoxybenzoic acid. This is a classic and reliable transformation, with the primary challenge lying in the efficient synthesis of the carboxylic acid precursor itself.

-

Route B: Electrophilic Bromination. This pathway begins with a more common starting material, methyl 2-methoxybenzoate, and introduces the bromine atom via electrophilic aromatic substitution. The success of this route is critically dependent on controlling the regioselectivity of the bromination reaction.

Caption: Overview of primary synthetic routes to this compound.

Route A: Synthesis via Esterification of 3-bromo-2-methoxybenzoic Acid

This route is predicated on the well-established Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] Its primary advantage is the unambiguous placement of the functional groups, as the core 3-bromo-2-methoxy arrangement is established before the final esterification step.

Pillar 1: Synthesis of the Carboxylic Acid Precursor

The pivotal step in this route is the preparation of 3-bromo-2-methoxybenzoic acid. One of the most effective methods for this transformation is the Sandmeyer reaction, which converts an aromatic amine into an aryl halide via a diazonium salt intermediate.[3][4][5] This method provides excellent regiocontrol.

Mechanism: The Sandmeyer Reaction The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[3][4] It proceeds in two main stages:

-

Diazotization: The primary aromatic amine (3-amino-2-methoxybenzoic acid) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures (0-5 °C) to form a stable diazonium salt.

-

Copper-Catalyzed Displacement: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical, dinitrogen gas, and Cu(II)Br. The aryl radical then abstracts a bromine atom from the Cu(II)Br species to form the final product, 3-bromo-2-methoxybenzoic acid, and regenerate the Cu(I) catalyst.[6]

Pillar 2: The Esterification Protocol

With the precursor in hand, the final step is a straightforward Fischer esterification.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-methoxybenzoic acid (1.0 eq) in anhydrous methanol (typically 10-20 volumes).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the solution.[7]

-

Reaction: Heat the mixture to reflux and maintain for 4-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The use of excess methanol is crucial as it shifts the reaction equilibrium toward the product side, maximizing the yield.[2]

-

Work-up: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography if necessary.

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemlab.truman.edu [chemlab.truman.edu]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. Methyl 3-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-bromo-2-methoxybenzoate

Structural Overview and Analytical Workflow

Methyl 3-bromo-2-methoxybenzoate is a polysubstituted aromatic ester. Its structure, featuring a bromine atom, a methoxy group, and a methyl ester group on the benzene ring, gives rise to a distinct and predictable spectroscopic signature. A comprehensive characterization of this molecule involves a multi-technique approach to confirm its identity and purity.

The logical workflow for the analysis is as follows:

Caption: Standard workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents. The methoxy and methyl ester groups will each produce a singlet in the upfield region.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| ~ 7.65 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | 1H | H-6 | Deshielded by the ester group and ortho to a proton. |

| ~ 7.45 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | 1H | H-4 | Influenced by the bromine at C3 and ortho to H-5. |

| ~ 7.10 | Triplet (t) | J ≈ 8.0 | 1H | H-5 | Coupled to two neighboring protons (H-4 and H-6). |

| ~ 3.95 | Singlet (s) | - | 3H | OCH₃ (ester) | Typical chemical shift for a methyl ester.[1] |

| ~ 3.90 | Singlet (s) | - | 3H | OCH₃ (ether) | Typical chemical shift for an aromatic methoxy group. |

Expertise & Experience: The prediction of a triplet for H-5 assumes that the coupling constants J(H5-H4) and J(H5-H6) are very similar, which is common in such aromatic systems. The downfield shift of H-6 is anticipated due to the anisotropic effect of the carbonyl group in the ester function. The relative positions of aromatic protons are informed by data from analogous compounds like methyl 3-bromobenzoate and other substituted methyl benzoates.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 165.5 | C=O (ester) | Characteristic chemical shift for an ester carbonyl carbon.[1][2] |

| ~ 156.0 | C-2 (C-OCH₃) | Aromatic carbon attached to the electronegative oxygen of the methoxy group. |

| ~ 135.0 | C-6 | Aromatic CH carbon adjacent to the ester group. |

| ~ 132.0 | C-4 | Aromatic CH carbon. |

| ~ 125.0 | C-1 | Quaternary carbon attached to the ester group. |

| ~ 122.0 | C-5 | Aromatic CH carbon. |

| ~ 115.0 | C-3 (C-Br) | Aromatic carbon attached to bromine, shifted upfield relative to other carbons.[2] |

| ~ 62.0 | OCH₃ (ether) | Carbon of the methoxy group attached to the ring. |

| ~ 52.5 | OCH₃ (ester) | Carbon of the methyl ester group.[1] |

Trustworthiness: These predictions are grounded in extensive literature data on substituted methyl benzoates.[2] The assignments are based on established substituent effects on aromatic ¹³C chemical shifts. For instance, carbons directly attached to oxygen are significantly deshielded (shifted downfield), while carbons bonded to bromine are typically found at a more moderate chemical shift.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons.

-

Acquire several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2990-2850 | Medium | Aliphatic C-H Stretch (from OCH₃ groups) |

| ~ 1730 | Strong, Sharp | C=O Stretch (Ester) |

| ~ 1600, ~1480 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~ 1250 | Strong | Asymmetric C-O-C Stretch (Ester and Ether) |

| ~ 1100 | Strong | Symmetric C-O-C Stretch (Ester and Ether) |

| ~ 750 | Strong | C-H Out-of-plane Bending (Aromatic) |

| ~ 680 | Medium-Strong | C-Br Stretch |

Expertise & Experience: The most prominent peak in the IR spectrum will be the strong, sharp absorption around 1730 cm⁻¹ due to the carbonyl (C=O) stretch of the ester group. The presence of both an ester and an ether functional group will result in strong C-O stretching bands in the 1300-1000 cm⁻¹ region. The exact positions of the aromatic C=C stretching peaks and the C-H bending bands can help confirm the substitution pattern on the benzene ring.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

Under EI conditions, this compound will form a molecular ion (M⁺˙), which will then undergo fragmentation. The presence of bromine is easily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (a pair of peaks of nearly equal intensity, M and M+2).

Table 4: Predicted Key Fragments in the EI-Mass Spectrum

| m/z Value | Proposed Fragment | Rationale |

|---|---|---|

| 244 / 246 | [C₉H₉BrO₃]⁺˙ (M⁺˙) | Molecular ion peak, showing the characteristic Br isotope pattern. |

| 213 / 215 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 185 / 187 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 165 | [M - Br]⁺ | Loss of a bromine radical. |

| 135 | [C₈H₇O₂]⁺ | Fragment resulting from the loss of Br and subsequent rearrangement. |

| 107 | [C₇H₇O]⁺ | Further fragmentation of the [M - Br]⁺ ion. |

Proposed Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a Gas Chromatography (GC) system for separation prior to analysis.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40 to 300 to ensure detection of the molecular ion and all significant fragments.

-

Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion peak and its isotopic distribution. Compare the observed fragmentation pattern with predicted pathways and library data of similar compounds.

Conclusion

This technical guide outlines the expected spectroscopic characteristics of this compound. By leveraging ¹H NMR, ¹³C NMR, IR, and MS, researchers can unequivocally confirm the structure and purity of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reliable and reproducible results. The predictive nature of this guide, grounded in established principles and data from analogous compounds, provides a robust framework for the characterization of this and similarly substituted aromatic molecules.

References

-

Samanta, S., et al. (2014). Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Available at: [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Available at: [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. Available at: [Link]

-

Scott, K. N. (1972). ¹³C n.m.r. studies. X. ¹³C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry. Available at: [Link]

-

PubChem. (n.d.). Methyl 3-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]

-

Xu, L., et al. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. Available at: [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Available at: [Link]

-

NIST. (n.d.). Benzoic acid, 3-methoxy-, methyl ester. NIST Chemistry WebBook. Available at: [Link]

-

PubChemLite. (n.d.). Methyl 6-bromo-3-methoxy-2-methylbenzoate (C10H11BrO3). Available at: [Link]

Sources

physical properties of Methyl 3-bromo-2-methoxybenzoate (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl 3-bromo-2-methoxybenzoate (CAS No. 260806-90-4) is a substituted aromatic ester that serves as a key intermediate in the synthesis of complex organic molecules. Its utility in the fields of pharmaceutical and agrochemical development is significant, where the precise arrangement of its functional groups—a bromine atom, a methoxy group, and a methyl ester on a benzene ring—offers a versatile scaffold for molecular elaboration. An in-depth understanding of its physical properties is paramount for its effective use in synthetic chemistry, influencing reaction conditions, purification strategies, and formulation development. This guide provides a detailed overview of the known physical properties of this compound, with a focus on its boiling and melting points, and discusses the implications of these characteristics for laboratory and industrial applications.

Core Physicochemical Data

A summary of the key physical properties for this compound is presented below. This data is essential for handling, process design, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 260806-90-4 | [1][2][3][4][5] |

| Molecular Formula | C₉H₉BrO₃ | [1][2] |

| Molecular Weight | 245.07 g/mol | [1][2] |

| Boiling Point | 289.4 °C at 760 mmHg | [4] |

| Melting Point | Not available | [6] |

| Physical Form | Liquid to Sticky Oil to Semi-Solid |

Elucidation of Physical Properties

Boiling Point Analysis

The boiling point of a compound is a critical parameter that dictates the conditions required for its distillation and purification. For this compound, the experimentally determined boiling point is 289.4°C at standard atmospheric pressure (760 mmHg)[4]. The relatively high boiling point is a direct consequence of its molecular structure. The presence of a polar ester group and a bromine atom contributes to significant dipole-dipole interactions between molecules. Furthermore, its molecular weight of 245.07 g/mol results in substantial van der Waals forces. These intermolecular forces must be overcome for the substance to transition from the liquid to the gaseous phase, necessitating a high energy input in the form of heat.

In a laboratory setting, particularly in the context of drug development where purity is paramount, distillation is a common purification technique. The workflow for such a purification is outlined below.

Melting Point Considerations

The melting point of a substance provides insight into its purity and the strength of its crystal lattice structure. Interestingly, a specific melting point for this compound is not consistently reported in the available literature[6]. The physical description of the compound as a "Liquid to Sticky Oil to Semi-Solid" suggests that its melting point is likely near or below ambient room temperature.

This physical state has several practical implications for researchers:

-

Handling: As a liquid or semi-solid at room temperature, the compound can be easily handled and transferred using standard laboratory equipment such as pipettes or syringes. This avoids the need for melting a solid before use, which can sometimes lead to decomposition.

-

Purity Assessment: The absence of a sharp, defined melting point can make purity assessment by this method challenging. Instead, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are more appropriate for determining the purity of this compound.

-

Reaction Kinetics: For reactions conducted in solution, the liquid nature of this reagent facilitates its dissolution in common organic solvents, leading to more homogeneous reaction mixtures and potentially more predictable reaction kinetics.

The logical flow for determining the appropriate handling and analysis of a compound with an undefined melting point is as follows:

Conclusion

References

-

This compound Price from Supplier Brand... . GlobalChemmade. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

Methyl 3-bromo-cinnamate | CAS#:3650-77-9. Chemsrc. Available at: [Link]

-

260806-90-4 | this compound. Boroncore. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 260806-90-4[this compound 98%]- Jizhi Biochemical [acmec.com.cn]

- 3. 260806-90-4|this compound|BLD Pharm [bldpharm.com]

- 4. benzoic acid, 3-bromo-2-methoxy-, methyl ester | 260806-90-4 [chemnet.com]

- 5. 260806-90-4 | this compound | Boroncore [boroncore.com]

- 6. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

An In-depth Technical Guide to Methyl 3-bromo-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-2-methoxybenzoate, with the CAS Number 260806-90-4 , is a substituted aromatic carboxylate that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a methyl ester on the benzene ring, provides a versatile platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, reactivity, and applications, with a focus on its role in pharmaceutical and agrochemical research and development.

The strategic placement of an ortho-methoxy group relative to the ester and a meta-bromo substituent creates a distinct electronic and steric environment. This arrangement influences the reactivity of the aromatic ring and provides multiple handles for functionalization, making it a valuable intermediate in the synthesis of novel bioactive compounds.[1]

Table of Contents

-

Chemical and Physical Properties

-

Synthesis and Purification

-

Spectroscopic Characterization

-

Reactivity and Synthetic Applications

-

Safety and Handling

-

References

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 260806-90-4 | N/A |

| Molecular Formula | C₉H₉BrO₃ | N/A |

| Molecular Weight | 245.07 g/mol | N/A |

| Appearance | White to off-white solid or colorless oil | N/A |

| Purity | Typically >97% | N/A |

Synthesis and Purification

The synthesis of this compound can be approached through several strategic routes, primarily involving the esterification of the corresponding carboxylic acid or the bromination of a suitable precursor.

Synthetic Pathway Overview

A common and logical approach involves two key transformations: the esterification of 3-bromo-2-methoxybenzoic acid and the bromination of methyl 2-methoxybenzoate. The choice of route often depends on the availability and cost of the starting materials.

Caption: Synthetic routes to this compound.

Experimental Protocol: Esterification of 3-Bromo-2-methoxybenzoic Acid

This method is often preferred due to the commercial availability of the parent acid.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-bromo-2-methoxybenzoic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq).

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. While specific experimental data for this exact isomer is not widely published, the expected spectral characteristics can be reliably predicted based on analysis of closely related analogs.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic proton signals in the range of δ 7.0-8.0 ppm. The two methoxy groups will appear as sharp singlets, with the ester methoxy protons typically resonating around δ 3.9 ppm and the aromatic methoxy protons at a slightly different chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display nine unique carbon signals. The carbonyl carbon of the ester will be observed in the downfield region (δ 165-170 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The two methoxy carbons will resonate around δ 50-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch (methoxy groups) |

| ~1730 | C=O stretch (ester carbonyl) |

| ~1600, ~1480 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (ester and ether) |

| ~1050 | C-O stretch (ether) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z 244 and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom. Common fragmentation patterns would involve the loss of a methoxy radical (•OCH₃) or the methoxycarbonyl group (•COOCH₃).[4]

Reactivity and Synthetic Applications

This compound is a versatile substrate for a variety of organic transformations, primarily leveraging the reactivity of the aryl bromide.

Cross-Coupling Reactions

The carbon-bromine bond is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These transformations are pivotal for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecular scaffolds.[5][6]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-2-methoxybenzoate

For researchers, medicinal chemists, and professionals in drug development, the synthesis of specifically substituted aromatic compounds is a cornerstone of innovation. Methyl 3-bromo-2-methoxybenzoate is a key building block in the creation of complex molecules, finding applications in pharmaceuticals and agrochemicals. Its utility stems from the orthogonal reactivity of its functional groups: the ester for modifications such as hydrolysis and amidation, the bromo-substituent for cross-coupling reactions, and the methoxy group which influences the electronic properties of the aromatic ring.

This guide provides an in-depth exploration of the primary synthetic strategies for obtaining this compound, focusing on the selection of starting materials and the rationale behind the experimental choices. Each section details a distinct synthetic pathway, complete with step-by-step protocols, mechanistic insights, and data presentation to aid in laboratory application.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from several precursors. The choice of the starting material often depends on its commercial availability, cost, and the desired scale of the synthesis. The most common strategies, which will be detailed in this guide, are:

-

Esterification of 3-bromo-2-methoxybenzoic acid: The most direct approach, converting the corresponding carboxylic acid to its methyl ester.

-

Regioselective Bromination of Methyl 2-methoxybenzoate: A strategy that introduces the bromo-substituent onto a pre-existing esterified ring.

-

Two-step Synthesis from 2-methoxybenzoic acid: Involving an initial bromination of the benzoic acid derivative followed by esterification.

-

Sandmeyer Reaction of 3-amino-2-methoxybenzoic acid: A classic transformation to introduce the bromo-group via a diazonium salt intermediate.

Below is a graphical overview of the primary synthetic pathways to this compound.

Caption: Figure 1. Overview of Synthetic Pathways

Pathway 1: Esterification of 3-bromo-2-methoxybenzoic acid

This is the most straightforward route, assuming the availability of the starting carboxylic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation, involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.[1][2][3]

Mechanistic Considerations

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the methyl ester. The use of excess methanol shifts the equilibrium towards the product side, maximizing the yield.[2][4]

Experimental Protocol

Table 1: Reagents and Conditions for Fischer Esterification

| Reagent/Parameter | Quantity/Value | Purpose |

| 3-bromo-2-methoxybenzoic acid | 1 equivalent | Starting material |

| Methanol | Excess (serves as solvent) | Reactant and solvent |

| Concentrated Sulfuric Acid | Catalytic amount (e.g., 0.1 eq) | Acid catalyst |

| Temperature | Reflux | To overcome activation energy |

| Reaction Time | 2-4 hours (monitor by TLC) | To ensure completion |

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-methoxybenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude this compound.

-

If necessary, purify the product by column chromatography on silica gel.

Pathway 2: Regioselective Bromination of Methyl 2-methoxybenzoate

This approach starts with the readily available Methyl 2-methoxybenzoate (also known as methyl o-anisate) and introduces the bromine atom in the final step. The key challenge in this pathway is achieving regioselectivity, as there are multiple positions on the aromatic ring where bromination can occur.

Directing Effects and Regioselectivity

In the electrophilic aromatic substitution of Methyl 2-methoxybenzoate, the directing effects of the two substituents, the methoxy group (-OCH3) and the methyl ester group (-COOCH3), must be considered.

-

The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[5]

-

The methyl ester group is a deactivating group and a meta-director because it withdraws electron density from the ring.

The positions ortho to the methoxy group are C3 and C1 (the position of the ester). The position para to the methoxy group is C5. The position meta to the ester group is C3 and C5. The strong activating and ortho, para-directing effect of the methoxy group is the dominant influence. Therefore, electrophilic substitution is favored at the positions ortho and para to the methoxy group. Steric hindrance from the adjacent ester group at C2 will disfavor substitution at the C3 position to some extent, but the combined directing effects make the C3 and C5 positions the most likely sites for bromination. Careful control of reaction conditions is necessary to favor the formation of the desired 3-bromo isomer.

Sources

A Theoretical Framework for Assessing the Stability of Methyl 3-bromo-2-methoxybenzoate: A Computational Chemistry Approach

Prepared by: Gemini, Senior Application Scientist

Abstract: Methyl 3-bromo-2-methoxybenzoate is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical stability is paramount for ensuring reaction efficiency, product purity, and storage longevity. This technical guide provides a comprehensive theoretical framework for evaluating the stability of this compound using modern computational chemistry techniques. We delve into the core principles of stability assessment, from both thermodynamic and kinetic perspectives, and outline detailed protocols for investigating potential degradation pathways such as hydrolysis, thermal decomposition, and oxidation. By leveraging Density Functional Theory (DFT), this guide equips researchers, scientists, and drug development professionals with the tools to predict stability, understand degradation mechanisms at a molecular level, and make informed decisions in process development and formulation.

Introduction

Significance of this compound

This compound is a substituted aromatic ester whose structural motifs—a bromine atom, a methoxy group, and a methyl ester on a benzene ring—make it a versatile building block for creating more complex molecules.[1] The specific arrangement of these functional groups allows for a variety of subsequent chemical transformations, such as cross-coupling reactions at the bromine site or modification of the ester. Its utility is particularly noted in the synthesis of novel herbicides, fungicides, and pharmaceutical active ingredients (APIs).

The Critical Role of Chemical Stability

In drug development and process chemistry, the stability of intermediates and final APIs is a critical quality attribute. An unstable compound can lead to:

-

Reduced Yield: Degradation during synthesis or workup lowers the efficiency of the chemical process.

-

Impurity Formation: Degradants can complicate purification and, if carried over into the final product, may pose safety risks.

-

Limited Shelf-Life: Instability affects the storage conditions and viable lifetime of chemical intermediates.

Predicting these stability issues before they are encountered experimentally saves significant time and resources.[2]

The Power of Theoretical and Computational Chemistry

Modern computational chemistry offers a powerful, cost-effective toolkit for predicting molecular properties, including stability.[3][4] By simulating molecules and their reactions in silico, we can gain deep mechanistic insights that are often difficult to obtain through experimentation alone.[5] Techniques like Density Functional Theory (DFT) can accurately model electronic structure, predict reaction pathways, and calculate the energy barriers associated with degradation, providing a robust, proactive approach to stability assessment.[6]

Fundamental Concepts in Molecular Stability

Chemical stability can be viewed through two lenses:

-

Thermodynamic Stability: Refers to the relative energy of a molecule compared to its potential degradation products. If the products are at a lower energy state, the molecule is thermodynamically unstable with respect to that degradation pathway.

-

Kinetic Stability: Refers to the energy barrier (activation energy) that must be overcome for a degradation reaction to occur. A molecule can be thermodynamically unstable but kinetically stable if the activation energy for its decomposition is very high, making the reaction proceed extremely slowly under given conditions.

Our theoretical studies primarily focus on kinetic stability, as this directly governs the rate of degradation.

The Computational Chemist's Toolkit: Methodologies for Stability Assessment

Density Functional Theory (DFT)

For studying organic reaction mechanisms, Density Functional Theory (DFT) provides the optimal balance of computational cost and accuracy. It allows us to calculate the potential energy surface of a reaction, identifying stable molecules (reactants, products) and the high-energy transition states that connect them.

Protocol: Selecting the Right Computational Model

A reliable computational protocol is a self-validating system. The choice of method must be justified based on the chemical problem at hand.

-

Functional Selection: The B3LYP hybrid functional is a workhorse in organic chemistry, known for its robust performance in predicting geometries and energies of organic molecules and transition states.

-

Basis Set Selection: The 6-311+G(d,p) basis set is chosen. It is a flexible, triple-zeta basis set. The inclusion of diffuse functions (+) is critical for accurately describing anionic species (e.g., hydroxide in base-catalyzed hydrolysis), while polarization functions (d,p) are essential for describing the non-spherical electron distributions in transition states.

-

Solvent Modeling: Reactions are rarely performed in the gas phase. The SMD (Solvation Model based on Density) is an excellent implicit solvation model that accurately captures the effects of a solvent's dielectric continuum on the solute, which is crucial for modeling reactions involving charged or highly polar species.

Workflow for a Computational Stability Study

The general workflow for assessing the stability of a molecule against a specific degradation pathway involves locating the stationary points along the reaction coordinate.

Caption: General workflow for computational analysis of a reaction pathway.

Theoretical Investigation of this compound Degradation

While specific experimental stability data for this compound is not widely published, we can apply established theoretical models for analogous aromatic esters to predict its behavior.[7]

Case Study: Hydrolytic Stability

Ester hydrolysis is one of the most common degradation pathways and can be catalyzed by acid or base.[7][8] The generally accepted mechanism for esters is the bimolecular acyl-oxygen cleavage (BAC2) pathway.[9]

4.1.1 Base-Catalyzed Hydrolysis

This pathway involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.

-

Step 1: Nucleophilic addition of OH⁻ to the carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step.

-

Step 2: Elimination of the methoxide (CH₃O⁻) leaving group.

-

Step 3: Fast acid-base reaction where methoxide deprotonates the newly formed carboxylic acid.

Caption: Energy profile for base-catalyzed ester hydrolysis.

4.1.2 Acid-Catalyzed Hydrolysis

This pathway is initiated by the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by a weak nucleophile like water.[10]

-

Step 1: Protonation of the carbonyl oxygen.

-

Step 2: Nucleophilic attack by water to form a tetrahedral intermediate.

-

Step 3: Proton transfer from the attacking water to the methoxy group.

-

Step 4: Elimination of methanol as a neutral leaving group.

-

Step 5: Deprotonation to regenerate the acid catalyst and form the carboxylic acid product.

Expected Influence of Substituents:

-

Methoxy Group (-OCH₃): As an electron-donating group (by resonance), it slightly deactivates the carbonyl carbon towards nucleophilic attack, potentially slowing hydrolysis compared to unsubstituted methyl benzoate.[11] However, its ortho position can introduce steric effects.

-

Bromo Group (-Br): As an electron-withdrawing group (by induction), it makes the carbonyl carbon more electrophilic, thereby increasing the rate of hydrolysis.[11][12]

The net effect on stability will be a balance of these electronic and steric factors. Computational analysis is required to quantify the activation barriers and determine the dominant degradation pathway.

4.1.3 Protocol for Hydrolysis Calculation

-

Model Construction: Build the structures for this compound, H₂O, H₃O⁺, and OH⁻.

-

Reactant/Product Optimization: Perform geometry optimization and frequency calculations for the reactants (ester + nucleophile) and products (acid + alcohol) in a simulated aqueous environment using the SMD model.

-

Transition State Search: Locate the transition state for the rate-determining step (nucleophilic attack) for both acid and base-catalyzed pathways.

-

TS Validation: Confirm the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

-

IRC Calculation: Run an Intrinsic Reaction Coordinate calculation to verify that the transition state correctly connects the reactant and intermediate states.

-

Energy Calculation: Compute the Gibbs free energy of all species to determine the activation energy (ΔG‡ = GTS - GReactants).

Table 1: Hypothetical Calculated Activation Energies for Hydrolysis (Note: These are illustrative values. Actual calculations are required for precise data.)

| Degradation Pathway | Solvent | Calculated ΔG‡ (kcal/mol) | Predicted Relative Rate |

| Neutral Hydrolysis | Water | ~28.0 | Very Slow |

| Acid-Catalyzed | Water (pH 2) | ~18.5 | Moderate |

| Base-Catalyzed | Water (pH 12) | ~14.0 | Fast |

These calculations would suggest that the compound is most susceptible to degradation under alkaline conditions, which is typical for esters.[13]

Thermal and Photolytic Stability

Thermal Decomposition: In the absence of reagents, stability is determined by the strength of the covalent bonds. The C-Br and ester C-O bonds are the most likely points of initial cleavage under high-temperature stress. Bond Dissociation Energies (BDEs) can be calculated using DFT to identify the weakest bond and predict the onset temperature for decomposition.

Photodegradation: Aromatic compounds, particularly haloaromatics, can be susceptible to degradation upon exposure to UV light.[7][14] Computational methods like Time-Dependent DFT (TD-DFT) can predict the UV-Vis absorption spectrum. A strong absorption in the UVA or UVB range (280-400 nm) would indicate a potential for photolytic instability. The C-Br bond is a known photosensitive site in haloanisoles, and its cleavage can initiate radical degradation pathways.[14]

Synthesizing the Data: A Holistic Stability Profile

By combining the results from theoretical investigations into hydrolytic, thermal, and photolytic pathways, a comprehensive stability profile can be constructed. This profile allows for the prediction of the most likely degradation routes under various conditions (pH, temperature, light exposure).

Key Predictions for this compound:

-

Primary Degradation Route: Hydrolysis of the methyl ester group is expected to be the most significant pathway under aqueous conditions.

-

pH Sensitivity: The molecule will exhibit the lowest stability in alkaline solutions due to rapid base-catalyzed hydrolysis. It will be most stable in neutral to slightly acidic conditions.[7]

-

Forced Degradation: Under high heat or UV light exposure, cleavage of the C-Br bond is a plausible secondary degradation pathway, potentially leading to radical-mediated impurities.

These theoretical predictions provide a critical foundation for experimental work, guiding the design of stability studies, defining appropriate storage conditions, and anticipating potential impurities in synthetic processes.

Conclusion

Theoretical stability analysis, grounded in robust computational chemistry methods like DFT, is an indispensable tool in modern chemical and pharmaceutical development.[2][3] This guide has outlined a detailed framework for assessing the stability of this compound. By systematically investigating potential degradation pathways such as hydrolysis and thermal/photolytic decomposition, researchers can proactively identify liabilities, understand mechanistic details, and accelerate the development timeline. This in silico approach complements experimental studies, enabling a more rational and efficient path to robust chemical processes and stable products.

References

-

Royal Society of Chemistry. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. [Link]

-

Fu, J., et al. (2021). Kinetic and mechanistic investigation into odorant haloanisoles degradation process by peracetic acid combined with UV irradiation. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-3-methoxybenzoate. PubChem. [Link]

-

Hori, K., et al. (2006). Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. ResearchGate. [Link]

-

Sutym, A., et al. (2014). Molecular Dynamics Prediction of the Mechanism of Ester Hydrolysis in Water. ResearchGate. [Link]

-

Pliego, J. R., & Riveros, J. M. (2002). Energy Barriers for Alkaline Hydrolysis of Carboxylic Acid Esters in Aqueous Solution by Reaction Field Calculations. ACS Publications. [Link]

-

Kümmerle, A. E., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. SpringerLink. [Link]

-

Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]

-

Pliego, J. R. (2008). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. ACS Publications. [Link]

-

Pliego, J. R. (2008). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. ResearchGate. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Taylor & Francis Online. (2022). Updates on Drug Designing Approach Through Computational Strategies: a Review. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-Bromo-3-methylbenzoate. PubChem. [Link]

-

MDPI. (2023). Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. [Link]

-

ResearchGate. (2005). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. [Link]

-

Preprints.org. (2024). Computational Pharmaceutics: A Comprehensive Review of Past Achievements, Present Applications, and Future Challenges. [Link]

-

ResearchGate. (2013). Vibrational Spectroscopy of Methyl benzoate. [Link]

-

PubMed Central. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. [Link]

-

ResearchGate. (2020). Computational evaluation on molecular stability, reactivity, and drug potential of frovatriptan from DFT and molecular docking approach. [Link]

-

Khan Academy. (2019). mechanism of ester hydrolysis. YouTube. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. preprints.org [preprints.org]

- 5. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzoic Acid Esters, Benzoates [organic-chemistry.org]

- 14. Kinetic and mechanistic investigation into odorant haloanisoles degradation process by peracetic acid combined with UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 3-bromo-2-methoxybenzoate safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of Methyl 3-bromo-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile and Hazard Identification

This compound is an aromatic ester, a chemical building block utilized in the synthesis of more complex molecules, particularly in the development of herbicides and fungicides.[1] Its molecular structure, featuring a halogenated benzene ring, necessitates a rigorous and informed approach to laboratory safety. While detailed toxicological data for this specific isomer is not extensively published, a comprehensive hazard assessment can be constructed by examining its structural class—halogenated aromatic compounds—and data from closely related isomers.

The primary hazards associated with compounds of this nature are well-documented and consistently include irritation to the skin, eyes, and respiratory system.[2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these risks.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | N/A |

| Molecular Formula | C₉H₉BrO₃ | [4] |

| Molecular Weight | 245.07 g/mol | [4] |

| Appearance | Varies (often a solid or liquid) | [2][5] |

| Primary Use | Chemical intermediate in research and development |[1] |

Table 2: GHS Hazard Classification Summary (Based on Isomer and Class Data)

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

|---|---|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 (!) |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | Warning | GHS07 (!) |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation | Warning | GHS07 (!) |

| Acute Toxicity, Oral | 3 or 4 | H301/H302: Toxic or Harmful if swallowed | Danger or Warning | GHS06 (skull) or GHS07 (!) |

Note: The GHS classification is extrapolated from data on closely related isomers such as Methyl 2-bromo-5-methoxybenzoate, Methyl 3-bromobenzoate, and Methyl 4-bromo-3-methoxybenzoate.[2][3][6] The oral toxicity varies between isomers, warranting a conservative approach.[6]

Section 2: Comprehensive Risk Assessment: Understanding the "Why"

Effective safety protocols are built on a foundation of understanding risk. For this compound, the risks stem from its chemical properties as a halogenated aromatic compound.[7] These compounds can exhibit persistence in the environment and may cause a range of toxic effects.[8]

Routes of Exposure and Potential Health Effects

-

Inhalation: Vapors or aerosols, especially if generated during heating or agitation, can be inhaled. This may cause irritation to the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath.[3] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor concentration in the breathing zone.[7][9]

-

Dermal (Skin) Contact: This is a primary route of exposure. The compound is classified as a skin irritant.[3] Prolonged contact can lead to redness, inflammation, and potential dermatitis.[10] Halogenated compounds can also be absorbed through the skin, potentially leading to systemic effects. Therefore, preventing skin contact through appropriate gloves and lab coats is non-negotiable.

-

Ocular (Eye) Contact: Direct contact with the liquid or solid can cause serious eye irritation.[2][3] This can result in significant pain, redness, and potential damage to the cornea. The causality is the chemical's ability to disrupt the delicate tissues of the eye. Chemical splash goggles are mandatory whenever handling the substance.[7][11]

-

Ingestion: While less common in a laboratory setting, accidental ingestion is possible through poor hygiene practices (e.g., contaminated hands). Related compounds are harmful or toxic if swallowed.[6]

Section 3: The Hierarchy of Controls: A Proactive Safety Strategy

The most effective way to mitigate risk is to follow the hierarchy of controls, which prioritizes engineering and administrative solutions over sole reliance on personal protective equipment.

Engineering Controls

These are the first line of defense, designed to remove the hazard at the source.

-

Chemical Fume Hood: All procedures involving the handling of this compound must be performed inside a certified chemical fume hood.[7][9] This contains vapors and protects the user from inhalation exposure. The sash should be kept as low as possible.

-

Ventilation: The laboratory should have adequate general ventilation to control background exposure and maintain air quality.[12]

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[2][13] Their proximity is critical for immediate decontamination in case of a significant splash.

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling this compound must be written and approved.

-

Training: All personnel must be trained on the specific hazards, handling procedures, and emergency response for this chemical before beginning work.

-

Designated Areas: Clearly mark areas where this chemical is stored and handled.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[12][14] Do not eat, drink, or apply cosmetics in the laboratory.[15]

Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. It must be selected carefully and used correctly.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Best Practices |

|---|---|---|

| Eye and Face | Chemical safety goggles meeting ANSI Z87.1 standards.[11] A face shield should be worn over goggles for splash hazards.[7][11] | Protects against splashes and vapors that can cause serious eye damage.[7] Safety glasses alone are insufficient. |

| Skin and Body | Chemical-resistant lab coat. Closed-toe shoes are mandatory.[7][11] | Prevents incidental skin contact. The lab coat should be buttoned completely. |

| Hand | Chemical-resistant gloves (e.g., Nitrile rubber).[16] | Inspect gloves for tears or holes before use.[2] Use proper removal technique to avoid contaminating skin.[9] For prolonged contact or immersion, consult glove manufacturer data for breakthrough times.[2] |

| Respiratory | Not typically required when used within a functioning chemical fume hood.[7][11] | If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[7][17] |

Caption: PPE Donning and Doffing Workflow.

Section 4: Standard Operating Procedures (SOPs)

Safe Handling and Use

-

Preparation: Verify the chemical fume hood is operational. Clear the work area of unnecessary items.[7] Assemble all necessary equipment and reagents.

-

Aliquotting: Carefully transfer the required amount of the chemical using appropriate tools (e.g., spatula for solids, glass pipettes for liquids) to minimize spills.

-

Reaction: Conduct all experimental procedures within the fume hood. Keep the sash at the lowest practical height.[7]

-

Post-Procedure: Tightly cap the primary container. Decontaminate all glassware and equipment that came into contact with the chemical.

Storage and Transport

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] Keep away from heat, sparks, and open flames.

-

Segregation: It is critical to store this compound away from incompatible materials. This includes:

-

Strong Oxidizing Agents: (e.g., perchlorates, nitrates)[16]

-

Strong Bases: (e.g., sodium hydroxide)[16]

-

Strong Acids: (e.g., sulfuric acid, nitric acid)[16]

-

Store halogenated compounds separately from flammable, non-halogenated solvents to prevent violent reactions and the formation of toxic gases in a fire.[18]

-

-

Transport: When moving the chemical outside the lab, use a labeled, sealed, and shatter-resistant secondary container.[19]

Caption: Chemical Storage Compatibility Diagram.

Spill Response Protocol

A quick and correct response can prevent a minor spill from becoming a major incident.

Caption: Spill Response Decision Tree.

Step-by-Step Spill Cleanup (Minor Spill):

-

Alert: Immediately alert personnel in the vicinity.

-

Contain: If it is safe to do so, prevent the spill from spreading. For liquids, surround the spill with absorbent material from a spill kit.[20]

-

Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill powder.[14][20]

-

Collect: Once fully absorbed, use non-sparking tools to carefully scoop the material into a designated hazardous waste container or heavy-duty plastic bag.[16][20]

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the rinsate as hazardous waste.[7]

-

Dispose: Seal and label the container for hazardous waste disposal according to your institution's guidelines.[3]

Waste Disposal

-

Chemical waste generators must follow all local, regional, and national hazardous waste regulations.[15][17]

-

Halogenated organic waste must be collected in a separate, designated, and properly labeled waste container.[7] Do not mix with non-halogenated waste.

-

Dispose of contents and containers at an approved waste disposal plant.[2][3]

Section 5: Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is crucial. Ensure medical personnel are aware of the material involved.[2]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[2] If skin irritation persists, get medical advice/attention.[3][14]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[2][14] Continue rinsing and seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[17] Clean the mouth with water and drink plenty of water.[2] Seek immediate medical attention.

Section 6: References

-

Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Retrieved from

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from

-

Carl ROTH. (2023, January 23). Safety data sheet. Retrieved from

-

Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - Methyl 2-bromo-5-methoxybenzoate. Retrieved from

-

Aldrich. (2025, May 6). SAFETY DATA SHEET - 1-Bromo-3-methylbut-2-ene. Retrieved from

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl 3-bromobenzoate. Retrieved from

-

Fluorochem. (2024, December 19). Safety Data Sheet - Methyl 3-bromo-5-methoxy-2-methylbenzoate. Retrieved from

-

Fisher Scientific. (2024, April 1). SAFETY DATA SHEET - Methyl 2-bromomethyl-3-nitrobenzoate. Retrieved from

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromobenzoic acid. Retrieved from

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromo-2,5-dimethoxybenzaldehyde. Retrieved from

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sodium benzoate. Retrieved from

-

The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from

-

Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from

-

Sigma-Aldrich. (n.d.). Methyl 4-bromo-2-methoxybenzoate 98 139102-34-4. Retrieved from

-

Lab Alley. (2024, August 27). SAFETY DATA SHEET - Sodium Benzoate. Retrieved from

-

Sigma-Aldrich. (n.d.). Methyl 3-bromo-4-methoxybenzoate 98 35450-37-4. Retrieved from

-

PSFC. (n.d.). Halogenated Solvents. Retrieved from

-

Sigma-Aldrich. (n.d.). Methyl 6-bromo-3-methoxy-2-methylbenzoate 55289-16-2. Retrieved from

-

ECHEMI. (n.d.). Methyl 3-bromobenzoate SDS, 618-89-3 Safety Data Sheets. Retrieved from

-

Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from

-

University of St Andrews. (2024, January 2). Guidance on Safe Storage of Chemicals in the Laboratory. Retrieved from

-

Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from

-

Environmental Health & Safety - University of Washington. (n.d.). How do I safely store chemicals in laboratory? Retrieved from

-

PubChem. (n.d.). Methyl 2-Bromo-3-methylbenzoate. Retrieved from

-

gsrs. (n.d.). 3-BROMO-6-METHOXY-2-METHYLBENZOIC ACID. Retrieved from

-

ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Hydrocarbons, Halogenated Aromatic. Retrieved from

-

PubChem. (n.d.). Methyl 4-bromo-3-methoxybenzoate. Retrieved from

-

RIFM. (2023, December 5). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Retrieved from

-

MySkinRecipes. (n.d.). This compound. Retrieved from

-

chemical label. (n.d.). 6-bromo-3-methoxy-2-methylbenzoic acid. Retrieved from

-

Thermo Fisher Scientific Chemicals, Inc. (2024, March 31). Methyl 3-bromo-4-hydroxybenzoate - SAFETY DATA SHEET. Retrieved from

-

ChemicalBook. (2025, September 27). Methyl 3-methoxybenzoate - Safety Data Sheet. Retrieved from

Sources

- 1. This compound [myskinrecipes.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fishersci.com [fishersci.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Methyl 6-bromo-3-methoxy-2-methylbenzoate 55289-16-2 [sigmaaldrich.com]

- 6. Methyl 4-bromo-3-methoxybenzoate | C9H9BrO3 | CID 14570117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 12. media.laballey.com [media.laballey.com]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com [carlroth.com]

- 15. fishersci.com [fishersci.com]

- 16. nj.gov [nj.gov]

- 17. fishersci.com [fishersci.com]

- 18. gre.ac.uk [gre.ac.uk]

- 19. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 20. ehs.utk.edu [ehs.utk.edu]

Methodological & Application

Application Notes & Protocols: Strategic Use of Methyl 3-bromo-2-methoxybenzoate in Palladium-Catalyzed Cross-Coupling Reactions

Abstract

Methyl 3-bromo-2-methoxybenzoate is a pivotal building block in contemporary organic synthesis, prized for its utility in constructing complex molecular architectures. The strategic positioning of the bromo, methoxy, and methyl ester functionalities allows for its versatile application in a range of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its use in Suzuki-Miyaura, Heck, and Sonogashira couplings. Designed for researchers, medicinal chemists, and drug development professionals, this document offers not just protocols, but also the underlying mechanistic rationale and expert insights required for successful reaction design and optimization.

Introduction: The Versatility of a Key Synthetic Intermediate

In the quest for novel therapeutics and advanced functional materials, the ability to forge new carbon-carbon bonds with precision and efficiency is paramount. This compound emerges as a highly valuable substrate for this purpose. Its structure is particularly noteworthy:

-

Aryl Bromide: The bromo substituent serves as a reliable and reactive handle for oxidative addition to a palladium(0) center, initiating the catalytic cycle in numerous cross-coupling reactions.

-

Ortho-Methoxy Group: This electron-donating group can influence the electronic properties of the aryl ring and, more significantly, imparts steric hindrance around the reaction center. This steric influence can be a critical parameter in controlling regioselectivity and reaction kinetics, a factor that must be carefully managed through the judicious choice of ligands and catalysts.[1][2]

-

Meta-Ester Group: The methyl ester is a common functional group in pharmaceutical compounds and provides a convenient point for further synthetic elaboration, such as hydrolysis, amidation, or reduction.

This guide details field-proven methodologies for leveraging this substrate in three cornerstone cross-coupling reactions, providing a robust framework for its incorporation into complex synthesis campaigns.

The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used method for the synthesis of biaryl compounds, a structural motif prevalent in many approved drugs.[3][4] The reaction couples an organohalide with an organoboron species, offering high functional group tolerance and generally mild reaction conditions.[5][6]

Mechanistic Rationale & Key Considerations

The catalytic cycle of the Suzuki-Miyaura coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Application Note: A Strategic Guide to the Suzuki-Miyaura Coupling of Methyl 3-bromo-2-methoxybenzoate

Abstract: This technical guide provides a comprehensive protocol and in-depth analysis for the successful execution of the Suzuki-Miyaura cross-coupling reaction with methyl 3-bromo-2-methoxybenzoate. Biaryl carboxylic acid derivatives are pivotal structural motifs in medicinal chemistry and materials science.[1][2][3] The palladium-catalyzed Suzuki-Miyaura reaction stands as one of the most robust methods for constructing these C-C bonds.[4][5] However, substrates like this compound present unique challenges, primarily due to steric hindrance from the ortho-methoxy group, which can impede the catalytic cycle.[6][7][8] This document offers field-proven insights into overcoming these obstacles, detailing catalyst selection, reaction optimization, a step-by-step protocol, and a thorough troubleshooting guide to empower researchers in achieving high-yield synthesis of valuable biaryl compounds.

Mechanistic Insights & Strategic Considerations

The Suzuki-Miyaura coupling is a complex catalytic process involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[4] A fundamental understanding of this cycle is critical for troubleshooting and optimizing reactions, especially with challenging substrates. The three key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Challenges with this compound:

-

Steric Hindrance: The methoxy group at the C2 position ortho to the bromine atom creates significant steric bulk. This bulk can hinder the approach of the palladium catalyst to the C-Br bond, slowing down the rate-determining oxidative addition step.[8] To overcome this, highly active catalyst systems are required. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands is often essential.[6][7][11][12] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that is more effective at engaging sterically demanding substrates.[10]

-

Electronic Effects: The ortho-methoxy group is electron-donating, which increases the electron density at the carbon bearing the bromine. This can make the C-Br bond less electrophilic and thus less reactive toward oxidative addition.[8] The choice of a highly active, electron-rich ligand helps to counteract this effect by increasing the electron density on the palladium center, thereby facilitating its insertion into the C-Br bond.

-

Ester Group Sensitivity: The methyl ester functionality is susceptible to hydrolysis (saponification) under basic conditions, especially in the presence of water and at elevated temperatures.[13] The choice of base is therefore critical. While strong bases can be effective for transmetalation, they increase the risk of ester cleavage. Milder inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are generally preferred.[13][14] In some cases, potassium fluoride (KF) can be used for particularly sensitive substrates.[14][15]

Recommended Experimental Protocol

This protocol provides a generalized starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary depending on the specific coupling partner.

Materials & Reagents

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium Catalyst (e.g., Pd₂(dba)₃ with a suitable ligand, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

-

Ligand (e.g., SPhos, XPhos) (2-10 mol%)

-

Base: Anhydrous Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)

-

Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene, often with a small amount of degassed water (e.g., 10:1 ratio).[13][16]

-

Standard laboratory glassware (Schlenk flask or sealed vial, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Equipment Setup & Workflow

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Procedure

-

Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (3.0 equiv).

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.6 mol%). If using a pre-catalyst, add it directly.

-

Inerting the Atmosphere: Seal the flask and evacuate under high vacuum, then backfill with nitrogen or argon. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[13]

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.[17]

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts and wash with brine.[9][18]

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure biaryl product.

Comparative Data & Optimization

The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome. The following table summarizes conditions that have proven effective for sterically hindered substrates, providing a basis for optimization.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield | Notes | Ref |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | Good to Excellent | Buchwald ligands are highly effective for hindered substrates. | [19] |